![molecular formula C10H11N3O3 B177775 Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 77493-86-8](/img/structure/B177775.png)
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyrimidines, which can exhibit different chemical and biological properties .
Scientific Research Applications
Anticancer Properties
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate has shown promising anticancer activity across various cancer cell lines. Research indicates that it acts by inhibiting specific enzymes involved in critical biological pathways such as DNA replication and protein synthesis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A431 (Vulvar Carcinoma) | 12.5 | Inhibition of cell proliferation |
MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases and conditions like ischemic stroke and traumatic brain injury. Its mechanism includes reducing oxidative stress and inflammation in neuronal cells .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties, particularly against Gram-positive bacteria. Studies have shown effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
Case Study 1: Anticancer Activity Evaluation
A study conducted on various cancer cell lines demonstrated the compound's significant cytotoxicity. The results indicated that this compound could inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival.
Case Study 2: Neuroprotective Mechanisms
In vitro studies revealed that this compound could protect neuronal cells from apoptosis induced by oxidative stress. By modulating inflammatory pathways, it showed potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication and protein synthesis, which is particularly relevant in its anticancer activity . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
- Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate
- Ethyl 2-(n-Butylamino)-7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
Comparison: Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown superior activity in certain biological assays, such as enzyme inhibition and anticancer activity . The presence of the hydroxyl and methyl groups in specific positions enhances its ability to interact with biological targets and improves its solubility and stability .
Biological Activity
Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 58347-55-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies surrounding this compound.
- Molecular Formula : C₁₀H₁₁N₃O₃
- Molecular Weight : 221.22 g/mol
- CAS Number : 58347-55-0
- Structural Features : The compound features a pyrazolo-pyrimidine backbone, which is known for various biological activities.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable antitumor properties. This compound has been shown to induce apoptosis in cancer cell lines. A study demonstrated its effectiveness against various tumor types by inhibiting cell proliferation and promoting cell cycle arrest at the G2/M phase. The mechanism involves the activation of caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. This activity may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antiviral Activity
Recent studies have explored the antiviral potential of this compound against several viruses. It has been found to inhibit viral replication by targeting nucleotide biosynthesis pathways, which are crucial for viral proliferation. This suggests a potential role in developing antiviral therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in nucleotide synthesis, disrupting the proliferation of cancer cells and viruses.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes cell death in malignant cells.
- Modulation of Immune Response : The anti-inflammatory effects are mediated through the modulation of cytokine release and immune cell activity.
Case Studies and Research Findings
Properties
IUPAC Name |
ethyl 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-11-13-8(14)4-6(2)12-9(7)13/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNRZZJSYFZSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC(=CC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384677 | |
Record name | ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726887 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77493-86-8, 58347-55-0 | |
Record name | ethyl 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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